2-Amino-2-deoxymannose

Description

Contextualizing 2-Amino-2-deoxymannose within Amino Sugar Chemistry

This compound, also known as D-mannosamine, is a hexosamine, which is a monosaccharide in which a hydroxyl group has been replaced by an amino group. ontosight.aibiologyonline.com Specifically, it is a derivative of the sugar mannose where the hydroxyl group at the C2 position is substituted with an amino group. ontosight.aiwikipedia.org This structural modification places it within the class of amino sugars, a group of compounds that are fundamental components of many biologically important macromolecules. biologyonline.com

Amino sugars are prevalent in nature, with over sixty different types identified. biologyonline.com They are key constituents of polysaccharides, glycoproteins, and glycolipids. ontosight.aiannualreviews.org Other common amino sugars include glucosamine (B1671600) (derived from glucose) and galactosamine (derived from galactose). biologyonline.com this compound is structurally similar to these, differing in the stereochemistry at the C2 carbon. This seemingly minor difference has significant implications for its biological roles and the structures it can form.

The synthesis of 2-amino-2-deoxy-D-mannose and its derivatives is a significant area of research in carbohydrate chemistry. nih.gov The stereoselective synthesis of β-mannosides, a class to which this compound belongs, is particularly challenging due to steric hindrance and the absence of the anomeric effect. nih.gov Various chemical and enzymatic methods have been developed to produce D-mannosamine and its N-acetylated form, N-acetyl-D-mannosamine (ManNAc). google.com

Table 1: Comparison of Common Amino Sugars

| Feature | This compound (Mannosamine) | 2-Amino-2-deoxyglucose (Glucosamine) | 2-Amino-2-deoxygalactose (Galactosamine) |

| Parent Sugar | Mannose | Glucose | Galactose |

| Position of Amino Group | C2 | C2 | C2 |

| Stereochemistry at C2 | Axial (in the common chair conformation) | Equatorial (in the common chair conformation) | Equatorial (in the common chair conformation) |

| Key Biological Precursor To | Sialic acids ontosight.ai | Glycosaminoglycans, chitin | Glycosaminoglycans, glycoprotein (B1211001) hormones biologyonline.com |

Significance of this compound in Biological Systems

This compound plays a crucial role in a variety of biological processes, primarily through its incorporation into complex carbohydrates. ontosight.aiontosight.ai Its most notable role is as a biosynthetic precursor to sialic acids, a family of nine-carbon sugar acids. ontosight.aigoogle.com Sialic acids are terminal components of many glycoproteins and glycolipids on cell surfaces and are vital for cell-cell recognition, signaling, and immune responses. ontosight.aiontosight.ai The biosynthesis of sialic acids involves the condensation of D-mannosamine with pyruvic acid. chemsynlab.comwikipedia.org

In its N-acetylated form, N-acetyl-D-mannosamine (ManNAc), this amino sugar is a key building block of certain bacterial capsular polysaccharides and lipopolysaccharides. google.comunina.it For instance, it is found in the capsular polysaccharide of Streptococcus pneumoniae type 19F and the secondary cell wall polysaccharide of Bacillus anthracis. nih.gov Furthermore, its uronic acid derivative, 2-acetamido-2-deoxy-β-D-mannuronic acid (β-ManNAcA), is a component of the polysaccharides of methicillin-resistant Staphylococcus aureus (MRSA) and Micrococcus luteus. nih.gov

The metabolic pathways involving this compound are critical for cellular function. ebi.ac.ukbiocyc.org It is involved in glycoprotein and glycolipid synthesis, which are essential for the proper folding, stability, and function of proteins, as well as for cell membrane integrity and cell recognition processes. ontosight.ai Alterations in glycosylation patterns that involve this compound have been linked to disease states, including cancer, making it a target for research in diagnostics and therapeutics. ontosight.aiontosight.ai

Table 2: Biological Roles and Occurrences of this compound

| Biological Role | Specific Function/Occurrence |

| Precursor to Sialic Acids | Essential for the biosynthesis of N-acetylneuraminic acid (Neu5Ac) and other sialic acids. ontosight.aigoogle.com |

| Component of Bacterial Polysaccharides | Found in the capsular polysaccharides of bacteria like Streptococcus pneumoniae 19F and Salmonella. nih.govasm.org |

| Component of Glycoproteins and Glycolipids | Serves as a building block for N-glycans, influencing protein function and cell signaling. ontosight.ai |

| Role in Immune Response | Sialic acids derived from mannosamine (B8667444) are involved in immune system recognition and response to pathogens. ontosight.aiontosight.ai |

Historical Perspectives on this compound Discovery and Early Research

The study of amino sugars dates back to the late 19th and early 20th centuries. While glucosamine was discovered earlier, the identification and characterization of other amino sugars like this compound came with advancements in analytical techniques. Early research focused on isolating and identifying these compounds from natural sources, such as bacterial polysaccharides and glycoproteins. annualreviews.org

The discovery that this compound is a constituent of various bacterial lipopolysaccharides was a significant step. asm.org For example, it was identified in the lipopolysaccharides of several strains of Salmonella and Arizona. asm.org Pneumococcal polysaccharides were also found to contain mannosamine. annualreviews.org

A major breakthrough in understanding the biological importance of this compound was the elucidation of its role as a precursor in the biosynthesis of sialic acids. This discovery connected the metabolism of this amino sugar to a wide range of critical biological functions mediated by sialylated glycoconjugates. The development of chemical synthesis methods, such as the Heyns-rearrangement, provided ways to produce mannosamine derivatives, facilitating further research into their properties and applications. google.com

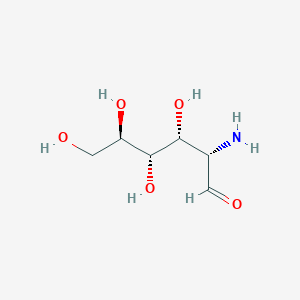

Structure

3D Structure

Properties

CAS No. |

14307-02-9 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |

InChI Key |

MSWZFWKMSRAUBD-CBPJZXOFSA-N |

SMILES |

C(C(C(C(C(C=O)N)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

Other CAS No. |

14307-02-9 |

Synonyms |

2-amino-2-deoxymannose D-mannosamine mannosamine mannosamine hydrochloride, (D)-isomer mannosamine, (D)-isome |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Deoxymannose and Its Derivatives

Chemical Synthesis Approaches for 2-Amino-2-deoxymannose and its Precursors

Chemical synthesis provides a reliable pathway to obtain pure, structurally defined this compound and its derivatives, which are often difficult to isolate in large quantities from natural sources. These synthetic approaches are crucial for producing materials for biological studies and the development of therapeutics like glycoconjugate vaccines.

The synthesis of this compound derivatives often begins with more common monosaccharides. One prevalent strategy involves the conversion of a glucose derivative into a mannose derivative. This is typically achieved by inverting the stereochemistry at the C-2 position. For instance, a common method involves synthesizing a β-glucoside and then inverting the C-2 configuration through a nucleophilic displacement or an oxidation-reduction sequence to yield the desired mannosamine (B8667444) structure ox.ac.uk.

Another approach utilizes glycosyl donors prepared from D-mannose or its derivatives. For example, N-Troc-protected glucosamine (B1671600) fluoride and galactosamine fluoride can serve as precursors in boron-catalyzed couplings to form 2-amino-2-deoxy sugars nih.gov. The synthesis of 2-acetamido-2-deoxy-β-mannosides (β-ManNAc), which are components of bacterial capsular polysaccharides, highlights the importance of these synthetic routes for creating biologically relevant molecules nih.gov.

The creation of the glycosidic bond with precise stereocontrol is the most critical and challenging step in the synthesis of 2-amino-2-deoxymannosides. The difficulty in forming the 1,2-cis linkage of β-mannosides has driven the development of numerous specialized methodologies morressier.com. These methods aim to overcome the inherent preference for the formation of the 1,2-trans α-glycoside.

Anomeric O-alkylation has emerged as a powerful and highly stereoselective method for the synthesis of β-mannosides. This approach involves the direct alkylation of the anomeric hydroxyl group of a lactol. A notable example is the cesium carbonate (Cs₂CO₃)-mediated O-alkylation of a 2N,3O-oxazolidinone-protected D-mannosamine with various sugar-derived alkyl triflates as electrophiles nih.govresearchgate.net. This method consistently affords the 2-amino-2-deoxy-β-D-mannosides in moderate to good yields and with excellent β-selectivity nih.govresearchgate.net. The reaction proceeds effectively with both primary and secondary triflates, demonstrating its robustness nih.gov. The success of this strategy lies in its ability to circumvent the formation of oxocarbenium ion intermediates that often lead to α-glycoside products.

| Entry | Triflate Electrophile | Product | Yield (%) | Stereoselectivity (β only) |

|---|---|---|---|---|

| 1 | D-galactose-derived C4-triflate 13 | 17 | 66 | Exclusive β |

| 2 | D-galactosamine-derived triflate 18 | 23 | 56 | Exclusive β |

| 3 | D-allose-derived C3-triflate 19 | 24 | 54 | Exclusive β |

| 4 | Deoxy sugar-derived triflate 20 | 25 | 75 | Exclusive β |

| 5 | Deoxy sugar-derived triflate 21 | 26 | 79 | Exclusive β |

Data sourced from research on cesium carbonate-mediated anomeric O-alkylation. nih.gov

Protecting groups play a pivotal role in directing the stereochemical outcome of glycosylation reactions. Their size, electronic properties, and conformational effects can significantly influence the selectivity of a reaction nih.govmdpi.comnih.gov. In the synthesis of β-mannosides, specific protecting group strategies are essential for achieving high yields and selectivities.

For instance, a 4,6-O-benzylidene acetal on a mannosyl donor is a strong control element that favors the formation of β-mannopyranosides ox.ac.uknih.gov. The mechanism is believed to involve the formation of an α-triflate intermediate, which undergoes an Sₙ2-like displacement to give the β-product ox.ac.uk.

The protecting group on the C-2 amino function is also critical. Studies have shown that a benzylidene imine (Schiff's base) as a nitrogen protecting group provides high β-selectivity, whereas N-phthalimido and N-acetamido groups are strongly α-directing figshare.com. The use of a 2N,3O-oxazolidinone ring, formed from the C-2 amino and C-3 hydroxyl groups, not only protects these functionalities but also conformationally constrains the molecule to facilitate β-selective anomeric O-alkylation nih.govnih.gov. Similarly, bridging the C-2 and C-3 substituents with an acetonide protecting group has been shown to dramatically increase β-selectivity in catalytic glycosylations nih.gov.

| Donor | C2/C3 Protecting Group | Promoter | α:β Ratio |

|---|---|---|---|

| 2c | 4,6-O-benzylidene | Bis-thiourea 1 | 1:1 |

| 2f | 2,3-O-acetonide | Bis-thiourea 1 | 1:32 |

| 2c | 4,6-O-benzylidene | TMSOTf | 8:1 |

| 2f | 2,3-O-acetonide | TMSOTf | 3:1 |

Data comparing the effect of benzylidene vs. acetonide protecting groups on mannosylation selectivity. nih.gov

Transition metal catalysis offers alternative pathways for stereoselective glycosylation. Gold-catalyzed methods, for example, have been developed for the highly stereoselective synthesis of 2-azido-2-deoxyglycosides, which are direct precursors to 2-amino-2-deoxyglycosides chinesechemsoc.org. One such method employs a specially designed 1-naphthoate leaving group with an amide directing group. Upon activation with a gold catalyst, the amide directs the nucleophilic attack of the acceptor via hydrogen bonding, leading to a highly controlled Sₙ2 glycosylation and the formation of 1,2-cis linkages with excellent stereoselectivity chinesechemsoc.org.

Chemoenzymatic methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. While chemical methods are often required to synthesize the donor and acceptor substrates, enzymes like mannosyltransferases can be used to form the challenging β-mannosidic linkage with absolute stereospecificity mdpi.comnih.gov. However, the large-scale application of these enzymatic methods can be limited by the availability and cost of the required enzymes and sugar donors mdpi.com.

The synthesis of β-mannosides is widely recognized as one of the most significant challenges in synthetic carbohydrate chemistry . This difficulty arises from a combination of steric and electronic factors.

The Anomeric Effect: This stereoelectronic effect stabilizes the axial orientation of an electronegative substituent at the anomeric carbon (C-1). For mannose, this strongly favors the formation of the α-glycoside (an axial bond), making the formation of the equatorial β-linkage thermodynamically and kinetically disfavored nih.govmdpi.com.

Steric Hindrance: The synthesis of a β-mannoside requires the glycosyl acceptor to approach the anomeric center from the sterically congested β-face, which is hindered by the axial substituent at the C-2 position mdpi.comnih.gov.

Neighboring Group Participation: The presence of an amino or amido group at the C-2 position can further complicate the reaction. Under certain glycosylation conditions, the C-2 acetamido group can rearrange to form a relatively unreactive oxazoline intermediate, which halts the desired glycosylation reaction nih.gov.

These challenges mean that direct glycosylation methods often result in low yields of the β-anomer or produce the α-anomer exclusively ox.ac.uk. Consequently, achieving high β-selectivity requires carefully designed strategies, such as the use of specific protecting groups, intramolecular aglycone delivery, or alternative reaction pathways like anomeric O-alkylation that avoid traditional activation mechanisms .

Synthesis of N-Substituted this compound Derivatives

The introduction of substituents on the amino group of this compound is a key strategy for creating analogs with tailored properties. These N-substituted derivatives are valuable as metabolic precursors for modified sialic acids and as building blocks for complex glycoconjugates.

Heyns-Rearrangement Applications in Derivative Synthesis

The Heyns-rearrangement is a classical method for the synthesis of 2-amino-2-deoxyaldoses from ketoses and amines. This reaction proceeds through the formation of a ketosylamine intermediate, which then rearranges to the corresponding 2-amino-2-deoxyaldose. While the reaction of D-fructose with a primary amine often favors the formation of the thermodynamically more stable D-glucosamine derivative, the corresponding D-mannosamine epimer can also be obtained.

The reaction of D-fructose with amino acids has been shown to produce N-substituted this compound derivatives with notable yields. For instance, the reaction with L-tyrosine and L-aspartic acid yields the respective Heyns rearrangement products, 2-L-tyrosine-2-deoxy-D-glucose and 2-L-aspartic acid-2-deoxy-D-glucose, with yields of 61.4% and 78.2% respectively figshare.com.

Table 1: Yields of Heyns Rearrangement Products from D-Fructose and Amino Acids

| Amino Acid | Heyns Rearrangement Product | Yield (%) |

|---|---|---|

| L-tyrosine | 2-L-tyrosine-2-deoxy-D-glucose | 61.4 |

| L-aspartic acid | 2-L-aspartic acid-2-deoxy-D-glucose | 78.2 |

The reaction can also be performed with primary amines. For example, the reaction of D-fructose with benzylamine has been reported to yield N-benzyl-2-benzylamino-2-deoxy-D-glucopyranosylamine google.com. While the gluco-epimer is often the major product, the manno-epimer can be synthesized, providing a route to N-substituted this compound derivatives.

Preparation of Phosphorylated and Other Modified this compound Analogs

Phosphorylated derivatives of this compound are of significant biological interest as they are intermediates in key metabolic pathways. For example, mannosamine-6-phosphate is a precursor in the biosynthesis of sialic acids. The chemical synthesis of these phosphorylated analogs often requires careful protection and deprotection strategies.

A synthetic approach to 6-amino-6-deoxymannose 1-phosphate has been developed starting from a protected thioglycoside nih.govd-nb.info. This multi-step synthesis involves the introduction of an azide at the C-6 position, followed by glycosylation with dibenzyl phosphate (B84403). The key phosphorylation step, using N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (AgOTf) as activators, proceeds with a good yield of 65% d-nb.info. Subsequent deprotection steps then afford the final 6-amino-6-deoxymannose 1-phosphate nih.govd-nb.info.

Scalability and Efficiency of Synthetic Protocols

The translation of synthetic methodologies from the laboratory to a larger scale is a critical aspect of carbohydrate chemistry, particularly for the production of compounds with therapeutic potential. Several synthetic routes to this compound derivatives have been shown to be scalable.

For instance, the indium-mediated allylation of N-acetyl-D-mannosamine for sialic acid synthesis has been successfully carried out on a gram scale without a decrease in yield dextrauk.com. Furthermore, robust and scalable syntheses of versatile 2-amino-2,6-dideoxy sugar building blocks have been reported, with one key intermediate being synthesized on a 30-gram scale d-nb.info. The commercial availability of N-acetylmannosamine in bulk quantities further underscores the scalability of its production, which can be achieved through the base-catalyzed epimerization of the more abundant N-acetylglucosamine dextrauk.comwikipedia.org.

Enzymatic and Chemoenzymatic Synthesis of this compound Derivatives

Enzymatic and chemoenzymatic approaches offer mild and highly selective alternatives to purely chemical methods for the synthesis and modification of carbohydrates. Enzymes can catalyze reactions with high regio- and stereoselectivity, often obviating the need for complex protection and deprotection steps.

Utilization of Esterases in Selective Deprotection

Esterases are valuable biocatalysts for the selective removal of acetyl protecting groups from peracetylated sugars. This regioselective deprotection is a crucial step in many synthetic pathways, allowing for the subsequent modification of specific hydroxyl groups.

The enzymatic hydrolysis of acetylated 2-amino pyranose derivatives has been achieved with high regioselectivity using various lipases and esterases. For example, Candida rugosa lipase (CRL) and Bacillus pumilus acetylxylan esterase (AXE) have been effectively used for the regioselective deprotection of acetylated mannose-based mono- and disaccharides researchgate.net. This chemoenzymatic approach provides access to monohydroxylated building blocks that are valuable intermediates for the synthesis of more complex glycoconjugates researchgate.net. In the context of peracetylated N-acetylmannosamine analogs, cytoplasmic esterases are known to remove the O-acetyl groups in vivo, releasing the active monosaccharide researchgate.net.

Multi-Enzyme Systems for Complex Glycan Synthesis

The synthesis of complex glycans containing this compound, also known as mannosamine, is a challenging task due to the intricate structures and stereochemical requirements of these biomolecules. Multi-enzyme systems, often employed in one-pot reactions, have emerged as a powerful strategy to overcome these synthetic hurdles. These systems leverage the high specificity and efficiency of enzymes to construct complex oligosaccharides with precise control over glycosidic linkages.

One notable application of multi-enzyme systems is in the production of nucleotide sugars, which are essential donors for glycosyltransferases. For instance, a five-enzyme cascade has been developed for the cell-free production and regeneration of GDP-mannose from mannose and polyphosphate. nih.gov This system, consisting of glucokinase, phosphomannomutase, mannose-1-phosphate-guanyltransferase, inorganic pyrophosphatase, and polyphosphate kinase 2, demonstrates the potential for efficient GDP-mannose synthesis. nih.gov The maximum reaction rate achieved was 2.7 μM/min, yielding 566 nmol of GDP-mannose after 240 minutes, which corresponds to a 71% yield based on the initial GDP concentration. nih.gov

Furthermore, this GDP-mannose regenerating cascade has been successfully coupled in a one-pot reaction with a mannosyltransferase to produce phytanyl-PP-(GlcNAc)2-Man1, a lipid-linked oligosaccharide precursor. nih.gov This integration of nucleotide sugar synthesis and glycosyltransferase activity in a single vessel highlights the efficiency of multi-enzyme systems for complex glycan assembly. nih.gov

Chemoenzymatic Routes to Sugar Nucleotides

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce a wide range of natural and unnatural sugar nucleotides. This approach is particularly valuable for creating modified sugar nucleotides that can be used as probes to study enzyme mechanisms or as building blocks for novel glycans.

A prominent example is the synthesis of cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), a critical sugar nucleotide in the biosynthesis of sialic acids. A large-scale production system for CMP-Neu5Ac has been developed using a single engineered E. coli strain that co-expresses Neu5Ac aldolase and CMP-Neu5Ac synthetase. nih.gov This system utilizes N-acetylmannosamine (ManNAc), pyruvate, and cytidine triphosphate (CTP) as starting materials to produce CMP-Neu5Ac efficiently. nih.gov The enzymatic synthesis of sugar nucleotides like CMP-Neu5Ac is often preferred over chemical methods due to higher yields and the absence of organic solvents. nih.gov

The chemoenzymatic strategy has also been employed to synthesize analogues of guanosine diphosphate mannose (GDP-mannose) with fluorine substitutions. acs.org By chemically synthesizing fluorinated mannose 1-phosphates and guanosine triphosphates, a promiscuous pyrophosphorylase can then be used to assemble the final fluorinated GDP-mannose analogues. acs.org This method has provided access to novel GDP-mannose derivatives containing fluorine in both the sugar and nucleotide moieties, which are valuable tools for studying enzymes like GDP-mannose dehydrogenase. acs.org

Similarly, C6-modified GDP-d-Man sugar nucleotides have been synthesized chemoenzymatically to probe the GDP-d-mannose dehydrogenase from Pseudomonas aeruginosa. acs.org Chemical synthesis was used to introduce deuterium or a one-carbon homologation at the C6 position of mannose 1-phosphates. acs.org A GDP-d-Man pyrophosphorylase then converted these modified mannose 1-phosphates into the corresponding GDP-d-Man analogues with good substrate promiscuity, achieving yields of 53%–64%. acs.org

The versatility of the chemoenzymatic approach is further demonstrated by the synthesis of a library of UDP-GlcNAc and UDP-GalNAc derivatives carrying various bioorthogonal functional groups. researchgate.net This platform combines chemical and enzymatic synthesis to generate a diverse set of unnatural nucleotide sugars for applications in enzymatic bioorthogonal labeling. researchgate.net

Chemical Modifications and Derivatization Strategies of this compound

Chemical modification and derivatization of this compound are crucial for various applications, including the synthesis of complex glycans, the development of enzyme inhibitors, and the creation of molecular probes. These strategies often involve the manipulation of the amino and hydroxyl groups to introduce protecting groups, functional moieties, or labels.

One common derivatization involves the N-acetylation of mannosamine to form N-acetyl-D-mannosamine (ManNAc). This reaction can be achieved by treating mannosamine with acetic anhydride or acetyl chloride in the presence or absence of a base. google.com N-acyl-modified mannosamines are precursors for the biosynthesis of unnatural sialic acids in a process known as metabolic glycoengineering. researchgate.net

Further modifications can be made at other positions of the mannosamine ring. For instance, C-3 modified N-acetyl-D-mannosamine analogues have been synthesized to act as inhibitors of the bifunctional enzyme UDP-GlcNAc-2-epimerase/ManNAc-kinase (GNE/MNK), which is a key player in sialic acid biosynthesis. researchgate.net The synthesis of these analogues, such as 2-acetylamino-2-deoxy-3-O-methyl-D-mannose, starts from azido (B1232118) mannopyranosides, followed by alkylation at the C-3 position, reduction of the azido group, and subsequent N-acetylation. researchgate.net

Derivatization is also employed for analytical purposes. For example, mannose can be labeled with 1-phenyl-3-methyl-5-pyrazolone (PMP) to create a chromophore that facilitates its detection by HPLC. researchgate.net This derivatization reaction is a common technique in carbohydrate analysis.

The amino group of mannosamine can also be derivatized with various reagents to alter its properties for specific applications. A comparative study of five different amine-derivatization methods, including dansyl chloride, o-phthalaldehyde (OPA), Fmoc-Cl, dabsyl chloride, and Marfey's reagent, provides a comprehensive overview of the options available for modifying amine-containing compounds like mannosamine for analysis by liquid chromatography-tandem mass spectrometry. nih.gov

Protecting Group Chemistry in Mannosamine Synthesis

Protecting groups are essential tools in the chemical synthesis of mannosamine-containing oligosaccharides. They temporarily block reactive functional groups, such as hydroxyl and amino groups, to prevent unwanted side reactions and to direct the regioselectivity and stereoselectivity of glycosylation reactions. jocpr.comwikipedia.org

A variety of protecting groups are used in carbohydrate chemistry, including acyl (e.g., benzoyl), alkyl, silyl, and benzyl groups. jocpr.com The choice of protecting group depends on its stability under different reaction conditions and the ease of its installation and removal. jocpr.com An important concept in protecting group strategy is orthogonality, which allows for the selective removal of one protecting group in the presence of others. jocpr.com

In the synthesis of mannosamine glycosides, the 2-amino group is often protected as an azido group (N3) or a carbamate. The azido group is a non-participating group that can be later reduced to an amine. Carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), are also widely used to protect the amino group. masterorganicchemistry.com Carbamates render the nitrogen non-nucleophilic and can be removed under specific conditions without affecting other functional groups. masterorganicchemistry.com

For the hydroxyl groups, common protecting groups include benzyl ethers, which are stable under a wide range of conditions and can be removed by hydrogenolysis, and silyl ethers, such as tert-butyldimethylsilyl (TBDMS), which can be selectively deprotected. jocpr.com Acetal protecting groups, like the benzylidene acetal, are often used to protect diols, such as the 4,6-hydroxyls of pyranosides. rsc.org

The strategic use of protecting groups is exemplified in the synthesis of mannosamine glycosyl donors and acceptors. For instance, a mannosamine derivative equipped with a 2-azido group and a 4,6-O-benzylidene acetal can be used as a starting material. rsc.org The remaining hydroxyl groups can be protected with other groups, such as picoloyl or benzoyl, to influence the stereochemical outcome of glycosylation reactions. rsc.org The following table summarizes common protecting groups used for the functional groups of this compound.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino (NH2) | Azido | N3 | Reduction (e.g., H2/Pd) |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) masterorganicchemistry.com | |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H2/Pd) masterorganicchemistry.com | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) masterorganicchemistry.com | |

| Hydroxyl (OH) | Benzyl ether | Bn | Hydrogenolysis (H2/Pd) |

| Benzoyl ester | Bz | Basic hydrolysis (e.g., NaOMe) | |

| tert-Butyldimethylsilyl ether | TBDMS | Fluoride ions (e.g., TBAF) jocpr.com | |

| 4,6-Diol | Benzylidene acetal | Acidic hydrolysis |

Synthesis of Halogenated and Other Mechanistic Probes

The synthesis of modified this compound derivatives, including halogenated analogues, provides valuable mechanistic probes for studying the enzymes involved in glycan metabolism. These probes can act as inhibitors or substrates, allowing researchers to investigate enzyme active sites and reaction mechanisms.

A chemoenzymatic approach has been successfully used to synthesize a series of GDP-mannose analogues where specific hydroxyl groups are replaced by fluorine. acs.org This strategy involves the chemical synthesis of fluorinated mannose 1-phosphates, which are then enzymatically coupled with a guanosine triphosphate to form the final fluorinated sugar nucleotide. acs.org For example, 2-deoxy-2-fluoro and 3-deoxy-3-fluoro mannose 1-phosphates have been synthesized and used to produce the corresponding GDP-mannose probes. acs.org These fluorinated sugar nucleotides serve as tools to study enzymes like GDP-mannose dehydrogenase. acs.org

Besides halogenated derivatives, other modifications can be introduced to create mechanistic probes. For instance, C6-modified GDP-d-Man sugar nucleotides have been synthesized to probe the GDP-d-mannose dehydrogenase from Pseudomonas aeruginosa. acs.org These modifications include deuterium enrichment and one-carbon homologation at the C6 position, introduced through chemical synthesis starting from a common C6 aldehyde intermediate. acs.org The resulting modified mannosamine precursors are then enzymatically converted to the corresponding GDP-d-Man analogues. acs.org

Activity-based probes (ABPs) are another class of powerful tools for studying enzyme function. The synthesis of β-manno-configured cyclophellitol and its aziridine analogues has been reported for the development of ABPs for exo-β-mannosidases. nih.gov These probes covalently label the catalytic nucleophile of retaining glycoside hydrolases, allowing for their detection and identification in complex biological samples. nih.gov Structural studies of the enzyme-probe complexes have confirmed a mechanism-based mode of action where the active site nucleophile attacks the probe, forming a stable covalent adduct. nih.gov

Fluorescence-labeled analogues of molecules that interact with mannosamine-containing structures can also serve as chemical probes. The design and synthesis of fluorescence-labeled analogues of TAK779, a chemokine receptor CCR5 antagonist, have been reported. mdpi.com Although these specific probes were found to localize to microtubules rather than the intended receptor, the synthetic strategies employed are relevant to the development of fluorescent probes for other mannosamine-related biological systems. mdpi.com

Formation of Glycosyl Donors and Acceptors from Mannosamine Building Blocks

The synthesis of oligosaccharides containing this compound relies on the preparation of suitable mannosamine-based glycosyl donors and acceptors. A glycosyl donor is a sugar derivative with a leaving group at the anomeric position, which is activated to form a glycosidic bond with a glycosyl acceptor, a sugar with a free hydroxyl group.

The strategic placement of protecting groups on the mannosamine scaffold is critical for creating effective donors and acceptors. For example, a mannosamine derivative with the 2-amino group protected as an azido group and a 4,6-O-benzylidene acetal can serve as a versatile building block. rsc.org This intermediate can be further modified to create either a donor or an acceptor.

To create a glycosyl donor, a leaving group is installed at the anomeric center. Common leaving groups include halides (e.g., iodide), trichloroacetimidates, and thioethers. For instance, mannosyl iodide donors have been used for the efficient synthesis of high-mannose oligosaccharides. nih.gov The stereochemical outcome of the glycosylation can be influenced by the protecting groups on the donor. For example, a 3-O-picoloyl group on a mannosamine donor can direct the formation of β-glycosides through H-bond-mediated aglycone delivery. rsc.orgresearchgate.net Conversely, a 3-O-benzoyl group can promote the formation of α-glycosides. rsc.org

The following table presents examples of glycosylation reactions using different mannosamine donors and acceptors, highlighting the influence of protecting groups on stereoselectivity. rsc.org

| Donor Protecting Group (at C-3) | Acceptor | Product Stereoselectivity (α/β) | Yield (%) |

| Picoloyl | Primary alcohol | 1/5.0 | 82 |

| Picoloyl | Primary alcohol (high dilution) | 1/21 | 97 |

| Benzoyl | Secondary alcohol | exclusive α | 70-75 |

Glycosyl acceptors are typically prepared by selectively deprotecting one hydroxyl group on a fully protected mannosamine derivative. The choice of protecting groups allows for the regioselective deprotection of a specific hydroxyl group, which will then act as the nucleophile in the glycosylation reaction.

The development of novel mannosamine building blocks continues to expand the synthetic toolbox for accessing complex mannosamine-containing oligosaccharides. For instance, new 2-azido-2-deoxy-D-mannopyranose building blocks have been synthesized for the preparation of oligosaccharides with α(1→4)-glycosidic linkages. researchgate.net Additionally, a stereoselective synthesis of 2-amino-2-deoxy-β-D-mannosides has been achieved through the anomeric O-alkylation of a 2N,3O-oxazolidinone-protected D-mannosamine lactol. nih.gov This method has been successfully applied to the synthesis of a trisaccharide repeating unit of Streptococcus pneumoniae 19F polysaccharide. nih.gov

Biological Roles and Biosynthetic Pathways of 2 Amino 2 Deoxymannose

Role in Glycoprotein (B1211001) and Glycolipid Biosynthesis

2-Amino-2-deoxymannose, also known as D-mannosamine, is a hexosamine derivative of mannose that plays a crucial role in the biosynthesis of essential glycoconjugates, including glycoproteins and glycolipids. Its primary significance lies in its function as a precursor in the synthesis of more complex sugar structures that are vital for various cellular functions.

Precursor in N-Glycan Synthesis and N-Glycosylation Pathways

While not a direct component of the core N-glycan structure, which is composed of mannose and N-acetylglucosamine, this compound is a key precursor to sialic acids. These sialic acids are often found as terminal monosaccharides on the carbohydrate chains of glycoproteins and glycolipids. The process of N-glycosylation involves the attachment of these complex glycan structures to asparagine residues of proteins, influencing protein folding, stability, and function. The addition of sialic acids, derived from this compound, is a critical step in the maturation of N-glycans in the Golgi apparatus, conferring a negative charge to the glycoproteins. This terminal sialylation plays a significant role in cell-cell recognition, cell adhesion, and signaling events.

Involvement in Sialic Acid Biosynthesis

The most well-documented role of this compound is its involvement as an intermediate in the biosynthesis of sialic acids, a family of nine-carbon sugar acids. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). wikipedia.org The biosynthetic pathway to Neu5Ac begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetyl-D-mannosamine (ManNAc). wikipedia.org This reaction is catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). wikipedia.orgnih.gov ManNAc is then phosphorylated to ManNAc-6-phosphate by the kinase domain of the same GNE enzyme. nih.govpatsnap.com Subsequently, N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate. sigmaaldrich.com In the final step, a specific phosphatase, N-acetylneuraminic acid 9-phosphate phosphatase (NANP), removes the phosphate (B84403) group to yield N-acetylneuraminic acid. researchgate.net This sialic acid can then be activated to CMP-sialic acid, the donor substrate for sialyltransferases to attach sialic acid to glycoconjugates. wikipedia.org

| Enzyme | Function in Sialic Acid Biosynthesis |

| UDP-GlcNAc 2-epimerase | Catalyzes the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc). wikipedia.orgnih.gov |

| ManNAc kinase | Phosphorylates ManNAc to N-acetylmannosamine-6-phosphate. nih.govpatsnap.com |

| N-acetylneuraminate-9-phosphate synthase | Condenses N-acetylmannosamine-6-phosphate with phosphoenolpyruvate. sigmaaldrich.com |

| N-acetylneuraminic acid 9-phosphate phosphatase | Dephosphorylates N-acetylneuraminic acid 9-phosphate to yield N-acetylneuraminic acid. researchgate.net |

Presence and Function in Microbial Glycans

This compound and its derivatives are important components of various microbial surface glycans, where they contribute to structural integrity, virulence, and interaction with the host.

Components of Bacterial Capsular Polysaccharides

The N-acetylated form of this compound, N-acetyl-D-mannosamine (ManNAc), is a constituent of the capsular polysaccharides (CPS) of several pathogenic bacteria. For instance, 2-acetamido-2-deoxy-β-mannosides are found in the CPS of invasive strains of Streptococcus pneumoniae. The capsule is a major virulence factor for S. pneumoniae, protecting the bacterium from the host's immune system. nih.gov

Constituents of Lipopolysaccharides in Bacteria

Derivatives of this compound can also be found in the lipopolysaccharides (LPS) of Gram-negative bacteria. While the core oligosaccharide of Aeromonas hydrophila contains 2-amino-2-deoxy-d-glucose, the O-antigen of some Aeromonas species may contain various amino sugars. nih.gov The specific composition of the O-antigen, which can include derivatives of mannosamine (B8667444), contributes to the serological diversity of these bacteria.

Contribution to Bacterial Cell Wall Structure and Biofilm Formation

In addition to capsules and LPS, this compound derivatives are integral to other bacterial cell envelope structures. The secondary cell wall polysaccharide (SCWP) of Bacillus anthracis, the causative agent of anthrax, is composed of a repeating trisaccharide unit that includes β-D-N-acetylmannosamine (β-d-ManNAc). nih.gov This SCWP is essential for maintaining cell shape and anchoring surface proteins. nih.gov

Furthermore, mannose and its derivatives can influence biofilm formation, a process where bacteria adhere to surfaces and form multicellular communities encased in a protective matrix. Studies have shown that mannose and the non-metabolizable analog 2-deoxy-D-glucose can inhibit biofilm formation and disperse existing biofilms of the sulfate-reducing bacterium Desulfovibrio vulgaris. nih.gov Similarly, poly-D-mannose has demonstrated anti-biofilm activity against several pathogenic bacteria, including Salmonella Typhimurium, Escherichia coli O157:H7, Staphylococcus aureus, and Bacillus cereus. mdpi.comresearchgate.net The inhibitory mechanism may involve interference with bacterial adhesion to surfaces. nih.gov

| Bacterial Species | Glycan Structure Containing this compound Derivative | Biological Role |

| Streptococcus pneumoniae | Capsular Polysaccharide | Virulence, Evasion of host immunity nih.gov |

| Bacillus anthracis | Secondary Cell Wall Polysaccharide | Cell wall structure, Anchoring of surface proteins nih.gov |

| Desulfovibrio vulgaris | Biofilm Matrix | Biofilm formation and dispersal nih.gov |

| Salmonella Typhimurium | Biofilm | Biofilm formation mdpi.comresearchgate.netnih.gov |

| Escherichia coli O157:H7 | Biofilm | Biofilm formation mdpi.comresearchgate.net |

| Staphylococcus aureus | Biofilm | Biofilm formation mdpi.comresearchgate.net |

| Bacillus cereus | Biofilm | Biofilm formation mdpi.comresearchgate.net |

Metabolic Pathways and Interconversions Involving this compound

This compound, also known as D-mannosamine, is a critical hexosamine monosaccharide that serves as a key intermediate in various metabolic pathways, most notably in the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on glycoprotein and glycolipid chains, playing a vital role in cellular communication, adhesion, and immunity.

The biosynthesis of N-acetylmannosamine (ManNAc), a derivative of this compound, begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis derived from glucose. The initial and rate-limiting step in the hexosamine biosynthetic pathway involves the conversion of fructose-6-phosphate to glucosamine-6-phosphate by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). ebi.ac.ukyoutube.com

Following this, glucosamine-6-phosphate undergoes several transformations to ultimately form UDP-N-acetylglucosamine (UDP-GlcNAc). In the primary pathway for sialic acid biosynthesis, UDP-GlcNAc is converted into ManNAc by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). wikipedia.orghmdb.caresearchgate.net This enzymatic reaction is the first committed step toward sialic acid synthesis. wikipedia.org The ManNAc is then phosphorylated to N-acetylmannosamine-6-phosphate by the kinase domain of the same GNE enzyme. researchgate.net

Epimerization is a crucial enzymatic reaction for the interconversion of amino sugars. The enzyme N-acylglucosamine 2-epimerase (AGE) catalyzes the reversible epimerization between N-acetylglucosamine (GlcNAc) and N-acetylmannosamine (ManNAc). hmdb.canih.gov This allows for the synthesis of ManNAc directly from GlcNAc, a pathway that is particularly active in the kidneys. mdpi.com

In bacteria, a different set of epimerases is involved. The non-hydrolyzing bacterial UDP-N-acetylglucosamine 2-epimerase catalyzes the conversion of UDP-GlcNAc to UDP-N-acetylmannosamine (UDP-ManNAc), which is an intermediate in the synthesis of various cell surface polysaccharides. ebi.ac.uk Furthermore, bacterial N-acetylmannosamine-6-phosphate 2-epimerase (NanE) is part of the sialic acid catabolic pathway, where it catalyzes the inversion of stereochemistry at the C2 position of N-acetylmannosamine-6-phosphate to yield N-acetylglucosamine-6-phosphate. nih.gov

The proposed mechanism for these epimerases often involves a deprotonation-reprotonation process. For instance, studies on an epimerase from Pedobacter heparinus suggest that specific arginine and glutamate (B1630785) residues are directly involved in the proton abstraction and re-incorporation at the C-2 position of the sugar. mdpi.com

As a committed precursor to sialic acids, this compound (in its N-acetylated form) is fundamental to the structure of many host glycans. wikipedia.org Sialic acids are incorporated as the terminal sugars on N-glycans and O-glycans of glycoproteins and glycolipids, which are involved in a myriad of biological processes. O-mannosylation, another critical glycosylation pathway, involves the covalent attachment of mannose to serine or threonine residues of proteins, which can then be extended by other monosaccharides like N-acetylglucosamine. bates.edunih.gov This process is conserved from bacteria to humans and is essential for cell-matrix interactions and cell signaling. bates.eduoup.com

In pathogens, mannose-containing glycans are also of paramount importance. For example, the cell wall of Mycobacterium tuberculosis contains complex, mannose-rich glycolipids such as lipoarabinomannan (LAM) that are crucial for the bacterium's survival and evasion of the host immune system. nih.gov Pathogenic bacteria can also scavenge and degrade host-derived sialic acids as a nutrient source, a pathway that involves enzymes like N-acetylmannosamine-6-phosphate 2-epimerase. nih.gov Some bacterial glycans contain rare deoxy amino sugars, making their biosynthetic pathways potential targets for selective therapies. bowdoin.edu

Enzymatic Studies and Substrate Specificity

The enzymes that synthesize and modify glycans, such as glycosyltransferases and glycosidases, typically exhibit high substrate specificity, which dictates the precise structure of the resulting glycan chains.

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor, like a nucleotide sugar, to an acceptor molecule, which can be a growing glycan chain, a lipid, or a protein. nih.gov Their specificity ensures the correct monosaccharide is added with the correct linkage. Protein O-mannosyltransferases (PMTs), for instance, initiate O-mannosylation by transferring mannose from dolichol-P-mannose to serine or threonine residues on proteins in the endoplasmic reticulum. nih.gov

Glycosidases, conversely, catalyze the hydrolysis of glycosidic bonds, playing roles in both the degradation and the processing of glycans. nih.gov For example, during the processing of N-glycans in the endoplasmic reticulum and Golgi, specific mannosidases trim mannose residues from the precursor oligosaccharide.

The interaction of this compound with these enzymes is primarily as a precursor that is converted into an activated sugar donor for glycosyltransferases. For instance, ManNAc is converted through several steps into CMP-N-acetylneuraminic acid, the activated donor substrate used by sialyltransferases to attach sialic acid to glycans. researchgate.net

Analogs of this compound and other sugars serve as valuable tools for studying the mechanisms of glycosidases and glycosyltransferases and as potential therapeutic agents. Iminosugars, where the ring oxygen is replaced by a nitrogen atom, are a prominent class of glycosidase inhibitors because they mimic the structure of the natural substrate. mdpi.com

These inhibitors often bind competitively and reversibly to the enzyme's active site. mdpi.com The potency and selectivity of inhibition can be finely tuned by modifying the structure of the analog. For example, different alkyl chains attached to an iminosugar can alter its inhibitory activity and selectivity for different glycosidase isoenzymes. mdpi.com

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Function | Pathway |

|---|---|---|---|

| Glutamine:fructose-6-phosphate amidotransferase | GFAT | Converts fructose-6-phosphate to glucosamine-6-phosphate | Hexosamine Biosynthesis |

| UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase | GNE | Converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and phosphorylates ManNAc | Sialic Acid Biosynthesis |

| N-acylglucosamine 2-epimerase | AGE | Reversibly converts N-acetylglucosamine (GlcNAc) to ManNAc | Sialic Acid Biosynthesis |

| N-acetylmannosamine-6-phosphate 2-epimerase | NanE | Converts ManNAc-6-phosphate to GlcNAc-6-phosphate | Sialic Acid Catabolism (Bacterial) |

| Protein O-mannosyltransferase | PMT | Transfers mannose to protein Ser/Thr residues | O-Mannosylation |

Research Applications and Investigations of 2 Amino 2 Deoxymannose and Its Analogs

Probing Glycosylation Patterns and Processes in Biological Systems

2-Amino-2-deoxymannose, also known as D-mannosamine, and its synthetic analogs have become invaluable tools for researchers investigating the complex world of glycosylation. By mimicking natural mannose, these compounds can be used to interrupt or modify glycosylation pathways, providing insights into the synthesis of glycoproteins and the intricate signaling cascades they regulate. Their ability to be metabolically incorporated into glycan chains allows for the visualization and tracking of these molecules, while their structural variations can be exploited to probe the specific binding interactions between carbohydrates and proteins.

The study of glycoprotein (B1211001) biosynthesis has been significantly advanced by the use of mannose analogs, including this compound. These molecules can act as inhibitors or alternative substrates in the complex enzymatic pathways that build glycan structures. For instance, mannose analogs have been instrumental in dissecting the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which tether many important proteins to the cell surface.

In the human malaria parasite Plasmodium falciparum, compounds such as 2-deoxy-D-glucose, 2-deoxy-2-fluoro-D-glucose, and this compound have been used to study the synthesis of GPI anchors and their attachment to proteins like the merozoite surface protein-1 (MSP-1). ebi.ac.uk Research has shown that at specific concentrations, these analogs can inhibit GPI biosynthesis. For example, this compound was found to inhibit this pathway at a concentration of 5 mM. ebi.ac.uk Such studies are crucial for understanding the fundamental biology of these pathogens and for identifying potential new drug targets.

The table below summarizes the effects of different mannose analogs on GPI biosynthesis in P. falciparum. ebi.ac.uk

| Compound | Concentration | Effect on GPI Biosynthesis | Effect on Protein Biosynthesis |

| 2-deoxy-D-glucose | 0.2 mM | Inhibition | No significant effect |

| 2-deoxy-2-fluoro-D-glucose | 0.1 mM | Inhibition | No significant effect |

| This compound | 5 mM | Inhibition | No significant inhibition |

In the context of cell signaling, this compound has been shown to induce autophagy, a cellular process for degrading and recycling cellular components, through a pathway that is independent of the mammalian target of rapamycin (B549165) (mTOR). ebi.ac.uk This finding opens up avenues for investigating the roles of amino sugars in fundamental cellular processes and their potential therapeutic applications in diseases where autophagy is dysregulated.

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from cell-cell recognition and adhesion to immune responses. This compound and its derivatives are key tools for elucidating the structural basis and dynamics of these interactions. By synthesizing modified versions of this amino sugar, researchers can probe the specific chemical features that govern the binding of a carbohydrate to its protein receptor, often a lectin.

The synthesis of various 2-amino-2-deoxyhexoses, including D-glucosamine, D-galactosamine, and D-talosamine, alongside D-mannosamine, provides a toolkit of structurally related but distinct molecules. researchgate.net These can be used in comparative studies to understand the binding specificity of lectins and other carbohydrate-binding proteins. For example, by observing how changes in the stereochemistry at different carbon atoms of the sugar ring affect binding affinity, scientists can map the critical contact points within the protein's binding site.

While the direct use of this compound on nanoparticle surfaces to study carbohydrate-protein interactions is an emerging area, the principle has been established with other carbohydrates. This approach allows for the multivalent presentation of sugars, mimicking their arrangement on the cell surface and enabling the study of avidity-driven interactions that are often crucial for biological function.

Development of Glycoconjugates for Biomedical Research

The unique chemical properties of this compound make it a valuable building block for the synthesis of complex glycoconjugates with a wide range of biomedical research applications. Its amino group provides a convenient handle for chemical modification, allowing it to be linked to other molecules such as peptides, lipids, or fluorescent tags. These glycoconjugates can be designed to target specific biological pathways or to act as probes for studying disease mechanisms at the molecular level.

Many bacterial pathogens are coated with a dense layer of polysaccharides, which are often key targets for the immune system. As such, these molecules are of great interest in the development of vaccines. This compound is a component of some of these bacterial polysaccharides, making it a critical precursor for the synthesis of vaccine candidates.

A notable example is the capsular polysaccharide of Streptococcus pneumoniae serotype 19F. The repeating unit of this polysaccharide is a trisaccharide that includes a 2-amino-2-deoxy-β-D-mannoside residue. Researchers have successfully developed a stereoselective synthesis of this trisaccharide, a key step towards the development of a conjugate vaccine against this common cause of pneumonia and meningitis. nih.gov This synthetic approach allows for the production of pure, well-defined antigens for vaccine formulation.

Furthermore, the broader field of mannosylated vaccines leverages the presence of mannose receptors on antigen-presenting cells (APCs) to enhance vaccine efficacy. While not directly using this compound, this strategy highlights the importance of mannose-containing structures in targeting the immune system and provides a strong rationale for incorporating mannosamine-containing antigens into future vaccine designs. documentsdelivered.com

The aberrant glycosylation of cell surface proteins is a hallmark of many diseases, including cancer. The synthesis of analogs of this compound provides researchers with powerful tools to investigate and potentially manipulate these pathological changes.

One area of focus has been the development of mannosamine (B8667444) analogs to study their potential as antineoplastic agents. By selectively modifying the amino group of this compound, scientists have created a series of compounds with promising anti-cancer activity. nih.gov For example, an acetylated alpha-mannosamine epimer of streptozotocin, tetra-O-acetyl-2-epi-streptozotocin, has demonstrated significant antileukemic activity in mouse models. nih.gov

Another strategy involves the synthesis of C-3-modified analogs of N-acetylmannosamine (ManNAc), a derivative of this compound. These compounds have been shown to inhibit the expression of sialic acids on the cell surface. researchgate.net Since over-sialylation is associated with cancer metastasis and immune evasion, these analogs are valuable research tools for understanding the role of sialic acids in cancer progression and for developing new therapeutic strategies. researchgate.net

The table below presents some examples of modified mannosamine analogs and their applications in disease research.

| Analog | Modification | Application |

| Tetra-O-acetyl-2-epi-streptozotocin | Acetylated alpha-mannosamine epimer of streptozotocin | Antileukemic agent nih.gov |

| 2-Acetylamino-2-deoxy-3-O-methyl-D-mannose | C-3 modified N-acetylmannosamine | Inhibitor of cellular sialic acid expression researchgate.net |

Given its central role in various metabolic pathways, enzymes that process this compound and its derivatives are attractive targets for the design of inhibitors. Such inhibitors can be used to probe the function of these enzymes in biological systems and may have therapeutic potential.

Researchers have synthesized analogs of this compound that act as potent inhibitors of mannosidases, enzymes that cleave mannose residues from glycans. For instance, 5-amino-5-deoxy-D-mannopyranose has been shown to be a significantly more potent inhibitor of α- and β-D-mannosidases than mannose itself, with Ki values in the micromolar range. nih.gov These inhibitors are valuable for studying the roles of mannosidases in glycan processing and for investigating diseases associated with their dysfunction.

In addition to inhibiting degradative enzymes, analogs of this compound can also target biosynthetic enzymes. As mentioned previously, C-3-modified ManNAc analogs can inhibit UDP-GlcNAc-2-epimerase/ManNAc-kinase, the key enzyme in the sialic acid biosynthetic pathway. researchgate.net This provides a powerful tool for modulating the levels of sialic acid on cells and for studying the downstream consequences of this modulation. Furthermore, this compound has been found to inhibit aggrecanase-mediated changes in articular cartilage, suggesting a potential role for this compound and its analogs in the study and treatment of osteoarthritis. wikipedia.org

Glycodiversification Studies and Natural Product Modification

The inherent structural diversity of glycans plays a pivotal role in their diverse biological functions. Researchers have harnessed this compound and its derivatives to further expand this diversity through chemical and chemoenzymatic methods, a process often referred to as glycodiversification. These approaches not only enable the synthesis of novel glycan structures but also allow for the modification of complex natural products, thereby altering their biological properties.

A significant application of this is in the synthesis of bacterial capsular polysaccharides. For instance, this compound is a key component in the chemical synthesis of the trisaccharide repeating unit of the Streptococcus pneumoniae serotype 19F capsular polysaccharide. This complex undertaking highlights the importance of synthetic access to this compound-containing building blocks for the construction of biologically relevant and intricate natural products.

Metabolic glycoengineering using analogs of N-acetyl-D-mannosamine (ManNAc), a derivative of this compound, represents a powerful strategy for glycodiversification on living cells. In this approach, cells are supplied with unnatural ManNAc analogs bearing chemical reporter groups such as azides, alkynes, or ketones. These analogs are processed by the cell's sialic acid biosynthetic pathway and incorporated into cell surface glycans. The chemical reporters then serve as handles for bioorthogonal ligation reactions, allowing for the attachment of various molecules for imaging, tracking, or therapeutic purposes. This technique has been instrumental in studying glycan trafficking and function.

The table below summarizes selected research applications of this compound and its analogs in glycodiversification and natural product modification.

| Application Area | Specific Example | Methodology | Outcome |

| Natural Product Synthesis | Synthesis of the trisaccharide repeating unit of Streptococcus pneumoniae 19F polysaccharide | Chemical synthesis utilizing a this compound-derived building block | Successful construction of a complex, biologically significant bacterial polysaccharide fragment. |

| Metabolic Glycoengineering | Introduction of chemical reporters onto cell surface glycans | Feeding cells with N-acetyl-D-mannosamine (ManNAc) analogs bearing bioorthogonal functional groups (e.g., azides, alkynes). | Enables visualization, tracking, and targeted modification of glycans in living systems. |

| Chemoenzymatic Synthesis | Synthesis of GDP-azidodeoxymannoses | Use of GDP-Mannosepyrophosphorylase to convert azidomannose-1-phosphates to their corresponding GDP-sugars. | Creation of non-radioactive probes to study the activity of mannosyltransferases. |

Investigations into Glycosylation-Mediated Biological Processes

This compound and its analogs have proven to be invaluable tools for investigating the roles of glycosylation in a variety of biological processes. By either inhibiting specific glycosylation pathways or acting as metabolic precursors for modified glycans, these compounds allow researchers to dissect the functional consequences of altered glycosylation.

A prominent example is the use of this compound to study the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are complex glycolipids that attach proteins to the cell surface. It has been demonstrated that this compound acts as an inhibitor of GPI anchor incorporation into proteins. This inhibition leads to a reduction in the surface expression of GPI-anchored proteins and can alter their cellular localization and function. This inhibitory effect has been a key tool in elucidating the importance of GPI anchors in protein trafficking and cell signaling.

Furthermore, analogs of this compound have been instrumental in probing the biological roles of sialic acids. N-acyl-modified mannosamine analogs can enter the sialic acid biosynthetic pathway and lead to the expression of unnatural sialic acids on the cell surface. Observing the functional consequences of these modifications has provided insights into the roles of sialic acids in cell adhesion, recognition, and signaling. For instance, certain N-acetyl-D-mannosamine analogs have been shown to modulate the differentiation of human neural and adipose stem cells, highlighting the critical role of sialylation in determining cell fate. glycodepot.com

The following table details selected investigations where this compound and its analogs have been used to study glycosylation-mediated biological processes.

| Biological Process Investigated | Compound Used | Mechanism of Action/Role | Key Finding |

| GPI Anchor Biosynthesis | This compound | Inhibits the incorporation of GPI anchors into proteins. | Revealed the critical role of GPI anchors in the proper cell surface expression and trafficking of a variety of proteins. nih.govnih.govnih.govnih.gov |

| Sialic Acid-Mediated Processes | N-acyl-modified mannosamine analogs | Serve as metabolic precursors for unnatural sialic acids, which are then incorporated into cellular glycans. | Demonstrated the influence of sialic acid modifications on stem cell differentiation and other cellular functions. glycodepot.com |

| Glycoprotein Processing | This compound analogs | Can act as inhibitors of specific glycosidases or glycosyltransferases involved in glycan processing. | Allows for the study of the functional consequences of altering specific glycan structures on glycoproteins. |

Advanced Analytical Techniques in 2 Amino 2 Deoxymannose Research

Spectroscopic Characterization (Excluding Basic Identification Data)

While basic spectroscopic data confirms the identity of a compound, advanced methods are employed to understand its three-dimensional structure and its interactions within larger molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of polysaccharides and their derivatives in solution. mdpi.com Two-dimensional (2D) NMR experiments are particularly crucial for overcoming the spectral overlap common in complex carbohydrates and are essential for characterizing derivatives of 2-Amino-2-deoxymannose. mdpi.com

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of atoms within the sugar ring and, critically, the nature and configuration of glycosidic linkages to other monosaccharides. mdpi.com For instance, in the chemical synthesis of a trisaccharide repeating unit of Streptococcus pneumoniae 19F polysaccharide, which contains a 2-amino-2-deoxy-β-D-mannoside moiety, NMR was used to confirm the stereoselective construction of the β-glycosidic linkage. nih.gov The HMBC experiment, for example, can show a correlation between the anomeric proton (H-1) of the this compound unit and the carbon atom of the adjacent sugar at the linkage position, thereby confirming the bond.

Table 1: Illustrative NMR Data for a Hypothetical this compound Derivative

This table represents typical chemical shifts that would be analyzed to confirm structural features.

| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlation |

|---|---|---|---|

| H-1 / C-1 | 4.85 | 98.5 | H-1 to C-4' (of adjacent sugar) |

| H-2 / C-2 | 3.95 | 55.2 | H-2 to C-1, C-3 |

| H-3 / C-3 | 3.78 | 72.1 | H-3 to C-2, C-4 |

| H-4 / C-4 | 3.65 | 68.4 | H-4 to C-3, C-5 |

Chromatographic Methods for Separation and Analysis of Complex Glycans

Chromatography is indispensable for the separation and analysis of complex glycan mixtures, which are often heterogeneous in nature.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glycans released from glycoproteins. thermofisher.com Because carbohydrates lack a strong chromophore, they are typically derivatized with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), at their reducing end to enable sensitive detection. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most widely used HPLC method for glycan analysis. thermofisher.com It effectively separates glycans based on their size and polarity, allowing for the profiling of complex mixtures containing this compound. nih.gov This technique can separate sialylated and neutral glycans in a single run and is capable of resolving structural isomers, which is critical for understanding the diversity of glycoforms. thermofisher.comchemrxiv.orgnih.gov The retention time of an unknown glycan is often compared to a dextran (B179266) ladder standard to assign a Glucose Unit (GU) value, which aids in its identification. thermofisher.com

Table 2: Example HPLC-HILIC Separation of Fluorescently Labeled Glycans

This table shows hypothetical retention times and calculated GU values for different N-glycan structures containing this compound.

| Glycan Structure | Retention Time (min) | Calculated GU Value |

|---|---|---|

| Man5GlcNAc2-AB | 25.4 | 7.2 |

| Man6GlcNAc2-AB | 28.1 | 7.9 |

| Man7GlcNAc2-AB | 30.5 | 8.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to determine the monosaccharide composition of a purified glycoconjugate. masonaco.org To be analyzed by GC, non-volatile sugars like this compound must first be chemically derivatized to increase their volatility. masonaco.org Common derivatization methods include trimethylsilylation or per-acetylation, which replace the labile hydroxyl and amino hydrogens. masonaco.org

Following derivatization, the sample is injected into the gas chromatograph, where the individual monosaccharide derivatives are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the monosaccharide by comparison to standards and spectral libraries. researchgate.net

Table 3: Characteristic Ions in EI-MS of a Derivatized Aminosugar

This table displays representative mass-to-charge (m/z) ratios for fragments of a hypothetical peracetylated this compound.

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| 330 | [M-CH2OAc]+ |

| 288 | Fragment from ring cleavage |

| 168 | Fragment containing C1-C3 |

| 126 | Fragment containing C1-C2 |

| 43 | [CH3CO]+ (Acetyl ion) |

Mass Spectrometry for Glycan Profiling and Linkage Analysis (Excluding Basic Compound Identification)

Mass spectrometry (MS) has become an indispensable tool for glycan structural analysis due to its high sensitivity and ability to handle complex mixtures. sigmaaldrich.com Beyond simple mass determination, MS techniques provide detailed information on glycan sequence, branching, and linkage. nih.govsigmaaldrich.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is widely used for rapid glycan profiling of released N- and O-linked glycans. sigmaaldrich.comuga.edu For more detailed structural information, tandem mass spectrometry (MS/MS or MSn) is employed. nih.gov In a typical MS/MS experiment, a specific glycan ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed to determine the sequence of monosaccharides. The masses of the fragment ions correspond to the loss of specific sugar units, allowing researchers to piece together the original structure, including the position of this compound within the chain. This method is crucial for distinguishing between isomers and determining the branching patterns of complex glycans. nih.gov

Table 4: Simulated MS/MS Fragmentation of a Disaccharide [Hex-ManN]+

This table illustrates how fragment ions in a tandem mass spectrum can be used to deduce the sequence of a simple glycan containing this compound (ManN).

| Precursor Ion (m/z) | Product Ion (m/z) | Interpretation |

|---|---|---|

| 343.1 | 180.1 | Y-ion: Loss of Hexose, leaving [ManN+H]+ |

| 343.1 | 162.1 | B-ion: Loss of water from the Y-ion [ManN+H-H2O]+ |

| 343.1 | 163.1 | B-ion: [Hexose+H-H2O]+ |

Future Directions in 2 Amino 2 Deoxymannose Research

Advancements in Stereocontrolled Glycosylation Methodologies

The stereoselective synthesis of glycosidic bonds remains a formidable challenge in carbohydrate chemistry, and the development of robust methods for controlling the anomeric configuration of 2-amino-2-deoxymannose glycosides is a key area of future research. Recent progress has demonstrated that the strategic use of protecting groups on the mannosamine (B8667444) donor can dictate the stereochemical outcome of the glycosylation.

For instance, a novel and practical method has been reported for the stereoselective synthesis of both α- and β-mannosamine glycosides. nsf.gov This approach utilizes different protecting groups at the C-3 position of the mannosamine donor to achieve high levels of stereocontrol. The presence of an O-picoloyl group at the C-3 position has been shown to provide high or even complete stereocontrol for β-mannosylation. nsf.govresearchgate.netrsc.orgrsc.org This is attributed to the potential for H-bond-mediated aglycone delivery (HAD). researchgate.netrsc.org In contrast, employing a 3-O-benzoyl group on the mannosamine donor leads to exclusive α-manno stereoselectivity. nsf.govrsc.orgrsc.orgelsevierpure.com

Table 1: Influence of C-3 Protecting Group on Stereoselectivity of Mannosamine Glycosylation

| C-3 Protecting Group | Predominant Anomer | Methodological Principle |

| O-Picoloyl | β | H-bond-mediated aglycone delivery (HAD) |

| O-Benzoyl | α | Remote participation of the acyl group |

This table illustrates the directing effects of different protecting groups at the C-3 position of this compound donors on the stereochemical outcome of glycosylation reactions.

Further research is anticipated to expand the repertoire of stereodirecting protecting groups and optimize reaction conditions to achieve even greater efficiency and selectivity. The development of novel catalysts and promoter systems will also be crucial in advancing these methodologies. nih.gov These advancements will facilitate the synthesis of complex oligosaccharides and glycoconjugates containing this compound, which are essential for detailed biological studies.

Exploration of Novel Biosynthetic Pathways and Enzymes

While chemical synthesis provides a powerful toolkit for accessing this compound and its derivatives, the exploration of biosynthetic pathways and the discovery of novel enzymes offer complementary and potentially more efficient routes. The in vivo synthesis of mannose for glycosylation is thought to originate from glucose. nih.gov The bifunctional enzyme GNE/MNK is a key player in the de novo biosynthesis of sialic acid, catalyzing the epimerization of UDP-GlcNAc to ManNAc and its subsequent phosphorylation.

Future research will likely focus on identifying and characterizing new enzymes with unique specificities and catalytic activities related to this compound metabolism. This could include novel epimerases, kinases, and glycosyltransferases from a diverse range of organisms. The discovery of such enzymes could be harnessed for the in vitro enzymatic and chemoenzymatic synthesis of this compound-containing glycans. nih.govacs.org This approach offers the advantages of high stereoselectivity and regioselectivity under mild reaction conditions, avoiding the need for complex protecting group manipulations.

Rational Design of Glycan Analogs for Specific Biological Probes

The synthesis of modified this compound analogs is a promising strategy for creating specific biological probes to investigate the roles of glycans in various cellular processes. By introducing modifications at specific positions of the mannosamine scaffold, researchers can design molecules that act as inhibitors of glycan-processing enzymes or as metabolic labels for visualizing glycoconjugates.

For example, C-3 modified N-acetylmannosamine analogs have been synthesized to modulate cell surface sialic acid expression. researchgate.net These analogs, once peracetylated to increase cell permeability, can enter cellular metabolic pathways. researchgate.net Similarly, non-natural ManNAc analogs bearing keto or azido (B1232118) groups can be used as precursors for modified sialic acids, enabling their visualization on the cell surface. researchgate.net The Staudinger ligation is a powerful tool for labeling glycoconjugates containing azido-sugars with biochemical probes. researchgate.net

Future efforts in this area will involve the rational design and synthesis of a wider array of this compound analogs with diverse functionalities. These will include photo-cross-linkers, fluorescent tags, and affinity labels to identify and characterize glycan-binding proteins and to study the dynamics of glycan trafficking and localization.

Integration of Synthetic and Biological Approaches for Glycan Engineering

The synergy between chemical synthesis and enzymatic methods is a powerful paradigm for the construction of complex glycans and glycoconjugates. This integrated approach, often referred to as chemoenzymatic synthesis, allows for the efficient and flexible assembly of intricate glycan structures that would be difficult to access by either method alone. rsc.orgfrontiersin.org

A common strategy involves the chemical synthesis of a core glycan structure, which is then elaborated and diversified using a panel of glycosyltransferases. frontiersin.org This approach has been successfully applied to the synthesis of asymmetrically branched N-glycans. frontiersin.org The development of robust chemical methods for synthesizing this compound-containing building blocks is crucial for the success of these chemoenzymatic strategies. nih.gov

Future directions will focus on expanding the toolbox of enzymes available for chemoenzymatic synthesis, including those with novel specificities for this compound. Furthermore, the development of one-pot multi-enzyme systems will streamline the synthesis of complex glycans, improving efficiency and reducing the need for intermediate purification steps. rsc.org

Elucidating Complex Glycan Structures and Their Biological Roles

Glycans play a vast array of structural and modulatory roles in biology. nih.govnih.gov They are integral components of the extracellular matrix and the glycocalyx that surrounds cells, acting as physical barriers and mediating cell-cell and cell-matrix interactions. nih.gov The specific structures of glycans, including the presence of residues like this compound, are critical for their functions.

A significant challenge in glycoscience is the elucidation of the precise structures of complex glycans and the correlation of these structures with their biological functions. The development of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, is essential for detailed structural characterization.

Future research will focus on applying these advanced analytical methods to identify and characterize novel glycans containing this compound from various biological sources. This will be coupled with functional studies to unravel the specific roles of these glycans in health and disease. Understanding how the presence and modification of this compound within a glycan structure influences its interactions with glycan-binding proteins will be a key area of investigation.

Development of Advanced Methodologies for Glycoconjugate Synthesis

The synthesis of glycoconjugates, where glycans are attached to proteins or lipids, presents a significant synthetic challenge. The development of efficient and selective methods for forming these linkages is crucial for accessing homogeneous materials for biological and therapeutic applications.

Recent advancements in glycosylation methods for 2-amino-2-deoxy sugars are helping to address these challenges. nih.govnih.gov These include the development of new activating agents and the use of intramolecular glycosylation strategies to improve yields and stereoselectivity. boku.ac.at The synthesis of 2-amino-2-deoxy sugar building blocks with versatile protecting group patterns is also a key area of research. nih.gov

Future research in this area will focus on the development of novel ligation chemistries for the efficient and site-specific attachment of this compound-containing glycans to biomolecules. This will include the refinement of existing methods and the exploration of new bioorthogonal reactions. The ultimate goal is to develop a robust and versatile toolkit for the synthesis of a wide range of well-defined glycoconjugates for detailed structure-function studies.

Q & A

Q. How do researchers differentiate between antimicrobial effects of this compound and its degradation products?